- Toward intrinsically colored peptides: Synthesis and investigation of the spectral properties of methylated azatryptophans in tryptophan-cage mutants, Biopolymers, 2015, 104(5), 585-600

Cas no 93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate)

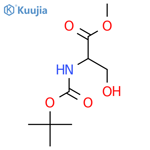

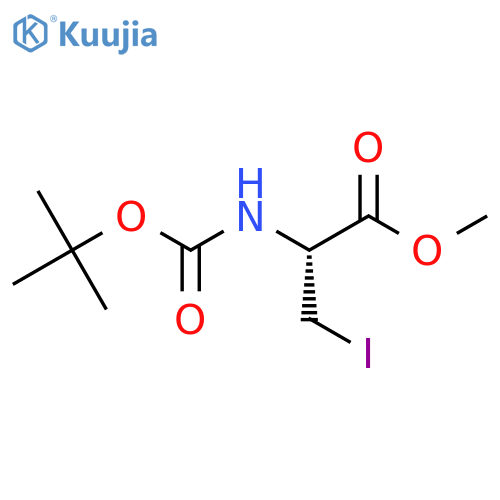

93267-04-0 structure

Nome do Produto:Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Propriedades químicas e físicas

Nomes e Identificadores

-

- (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

- N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester

- Boc-Beta-iodo-Ala-Ome

- (2R)-3-Iodo-2-(tert-butoxycarbonylamino)propanoic acid methyl ester

- (R)-methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate

- Boc-3-iodo-L-alanine Methyl Ester

- Boc-Ala(I)-Ome

- Boc-b-iodo-Ala-OMe

- Boc-β-iodo-Ala-OMe

- L-N-Boc-3-Iodoalanine Methyl Ester

- Boc-?-iodo-Ala-OMe

- Boc-ß-iodo-Ala-OMe

- Boc-β-iodo-Ala-OMe,Boc-ß

- -iodo-Ala-OMe,BR

- Boc-Ala(3-I)-OMe

- N-Boc-3-iodo-L-alanine Methyl Ester

- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate

- Methyl (R)-2-(tert-butoxycarbonylamino)-3-iodopropanoate

- L

- N-Boc-L-iodoalanine methyl ester

- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

-

- MDL: MFCD00216579

- Inchi: 1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1

- Chave InChI: UGZBFCCHLUWCQI-LURJTMIESA-N

- SMILES: IC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C

- BRN: 4422011

Propriedades Computadas

- Massa Exacta: 329.0124g/mol

- Carga de Superfície: 0

- XLogP3: 1.4

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Ligações Rotativas: 6

- Massa monoisotópica: 329.0124g/mol

- Massa monoisotópica: 329.0124g/mol

- Superfície polar topológica: 64.6Ų

- Contagem de Átomos Pesados: 15

- Complexidade: 237

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Carga de Superfície: 0

- Contagem de Tautomeros: 2

Propriedades Experimentais

- Cor/Forma: White to Yellow Solid

- Densidade: 1.5510

- Ponto de Fusão: 49.0 to 53.0 deg-C

- Ponto de ebulição: 356.5℃ at 760 mmHg

- Ponto de Flash: 169.4 °C

- Coeficiente de partição da água: Soluble in water and 1% acetic acid.

- PSA: 64.63000

- LogP: 1.87860

- Rotação Específica: -4° (c=2, MeOH)

- Actividade Óptica: [α]22/D −4°, c = 2 in methanol

- Sensibilidade: Light Sensitive

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315; H319; H335

- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Instrução de Segurança: 24/25

- CÓDIGOS DA MARCA F FLUKA:8

- Condição de armazenamento:0-10°C

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Dados aduaneiros

- CÓDIGO SH:2924199090

- Dados aduaneiros:

China Customs Code:

2924199090Overview:

2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 56474-50/G |

BOC-3-IODO-L-ALANINE METHYL ESTER |

93267-04-0 | 95% | 50/G |

$274 | 2022-06-01 | |

| AstaTech | 56474-250/G |

BOC-3-IODO-L-ALANINE METHYL ESTER |

93267-04-0 | 95% | 250/G |

$822 | 2022-06-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51970-10g |

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |

93267-04-0 | 98% | 10g |

¥158.0 | 2022-04-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61638-250mg |

N-Boc-3-iodo-L-alanine methyl ester, 98% |

93267-04-0 | 98% | 250mg |

¥367.00 | 2023-05-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0059-50G |

methyl (2R)-2-(tert-butoxycarbonylamino)-3-iodo-propanoate |

93267-04-0 | 97% | 50g |

¥ 402.00 | 2023-04-12 | |

| Oakwood | M03256-1g |

Boc-β-iodo-Ala-OMe |

93267-04-0 | 98% | 1g |

$10.00 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61638-1g |

N-Boc-3-iodo-L-alanine methyl ester, 98% |

93267-04-0 | 98% | 1g |

¥1318.00 | 2023-05-05 | |

| eNovation Chemicals LLC | D694315-100g |

N-Boc-3-iodo-L-alanine Methyl Ester |

93267-04-0 | 95% | 100g |

$310 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1043358-100g |

(R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate |

93267-04-0 | 98% | 100g |

$125 | 2024-06-07 | |

| AstaTech | 56474-5/G |

BOC-3-IODO-L-ALANINE METHYL ESTER |

93267-04-0 | 95% | 5/G |

$27 | 2021-07-03 |

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium iodide Solvents: Acetone ; 25 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 10 min, rt; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt

1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt

Referência

- Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in water, Organic & Biomolecular Chemistry, 2013, 11(18), 2943-2946

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium iodide Solvents: Acetone ; 30 min, 10 - 30 °C; 21.5 h, 20 - 30 °C

Referência

- Synthesis of 4-chlorokynurenines and intermediates, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Sodium iodide Solvents: Acetone ; 24 h, rt

Referência

- Synthesis of N-Boc-3-iodo-zinc-L-alanine methyl ester, Huagong Jishu Yu Kaifa, 2004, 33(2), 13-16

Método de produção 5

Condições de reacção

1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C; 15 min, rt

1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referência

- Alkyl Carbagermatranes Enable Practical Palladium-Catalyzed sp2-sp3 Cross-Coupling, Journal of the American Chemical Society, 2019, 141(18), 7582-7588

Método de produção 6

Condições de reacção

1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2.5 h, rt

Referência

- The silica mineralisation properties of synthetic Silaffin-1A1 (synSil-1A1), Organic & Biomolecular Chemistry, 2022, 20(16), 3387-3396

Método de produção 7

Condições de reacção

1.1 Reagents: Imidazole , Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C

1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C

1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt

1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C

1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt

Referência

- Preparation of N-(Boc)-allylglycine methyl ester using a zinc-mediated, palladium-catalyzed cross-coupling reaction, Organic Syntheses, 2015, 92, 103-116

Método de produção 8

Condições de reacção

1.1 Reagents: Sodium iodide Solvents: Acetone ; 3 d, rt; 1 d, rt

Referência

- Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester: A useful building block in the synthesis of nonnatural α-amino acids via palladium catalyzed cross coupling reactions, Organic Syntheses, 2005, 81, 77-88

Método de produção 9

Condições de reacção

1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dimethylformamide ; 3 h, 0 °C → rt

Referência

- Application of bis-2-(trimethylsilyl)ethyl diselenide to the synthesis of selenium-containing amino acid derivatives, Tetrahedron, 2017, 73(42), 6085-6091

Método de produção 10

Condições de reacção

1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide

1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C

1.3 3.5 h, 0 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C

1.3 3.5 h, 0 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water

Referência

- Readily available amino acid building blocks for the synthesis of phosphole-containing peptides, Tetrahedron Letters, 2007, 48(16), 2857-2859

Método de produção 11

Condições de reacção

1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane

Referência

- Synthesis of conformationally restricted Beta-turn mimics, 2006, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C

1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt

1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt

Referência

- Use of a Tandem Prins/Friedel-Crafts Reaction in the Construction of the Indeno-Tetrahydropyridine Core of the Haouamine Alkaloids: Formal Synthesis of (-)-Haouamine A, Organic Letters, 2011, 13(10), 2614-2617

Método de produção 13

Condições de reacção

1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C; 10 min, rt; rt → 0 °C

1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C

1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C

Referência

- Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analog β-(1-azulenyl)-L-alanine and its incorporation into argyrin C, Bioorganic & Medicinal Chemistry, 2018, 26(19), 5259-5269

Método de produção 14

Condições de reacção

1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

Referência

- Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes, Chemical Science, 2018, 9(23), 5295-5300

Método de produção 15

Condições de reacção

1.1 Reagents: Sodium iodide Solvents: Acetone

Referência

- Synthesis of all three regioisomers of pyridylalanine, Synlett, 1997, (2), 169-170

Método de produção 16

Condições de reacção

1.1 Reagents: Iodine Solvents: Acetone

Referência

- Organocuprates in a novel synthesis of optically pure amino acids, Tetrahedron, 1985, 41(10), 1833-43

Método de produção 17

Condições de reacção

1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 1 h, 0 °C; 1.5 h, rt

Referência

- Chemoselectivity of the Ruthenium-Catalyzed Hydrative Diyne Cyclization: Total Synthesis of (+)-Cylindricine C, D, and E, Organic Letters, 2003, 5(24), 4599-4602

Método de produção 18

Condições de reacção

1.1 Reagents: Sodium iodide Solvents: Acetone ; rt; 42 h, rt

Referência

- Preparation of cyclopentylcarbonylamino acid as inhibitors of α4β1 mediated cell adhesion, World Intellectual Property Organization, , ,

Método de produção 19

Condições de reacção

1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 5 min, rt

1.2 Solvents: Dichloromethane ; 2 h, rt

1.2 Solvents: Dichloromethane ; 2 h, rt

Referência

- Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free-Radical Addition, Nucleophilic Ring Opening, and Subsequent Thiocarboxylate Manipulation, Journal of Organic Chemistry, 2009, 74(17), 6792-6796

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Raw materials

- Boc-Ser-OMe

- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid

- S-methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate

- Boc-Ser(Tos)-OMe

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Preparation Products

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Literatura Relacionada

-

1. Tryptophan-derived butyrylcholinesterase inhibitors as promising leads against Alzheimer's diseaseAn?e Meden,Damijan Knez,Marko Juki?,Xavier Brazzolotto,Marija Gr?i?,Anja Pi?lar,Abida Zahirovi?,Janko Kos,Florian Nachon,Jurij Svete,Stanislav Gobec,Uro? Gro?elj Chem. Commun. 2019 55 3765

-

Philip Horx,Armin Geyer Chem. Sci. 2021 12 11455

-

Longbo Li,Bianca Matsuo,Guillaume Levitre,Edward J. McClain,Eric A. Voight,Erika A. Crane,Gary A. Molander Chem. Sci. 2023 14 2713

93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate) Produtos relacionados

- 1676-75-1(Z-Ser-OtBu)

- 1676-81-9(Z-Ser-OMe)

- 889670-02-4(Methyl 2-(tert-Butoxycarbonylamino)-3-iodopropanoate)

- 1142-20-7(N-[(Benzyloxy)carbonyl]-L-alanine)

- 2419-94-5(N-Boc-L-glutamic acid)

- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)

- 1676-90-0(Boc-Asp(OtBu)-OH)

- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)

- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)

- 2592-18-9(Boc-Thr-OH)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:93267-04-0)Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Pureza:99%

Quantidade:500g

Preço ($):475.0